Antiviral Potency: 4- to 7-Fold Superiority Over Pemetrexed Against Newcastle Disease Virus
In a direct antiviral screening model, 4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]benzamide exhibited 4‑ to 7‑fold higher inhibitory activity against Newcastle disease virus (NDV, an avian paramyxovirus) compared with the structurally related clinical antifolate Pemetrexed [1]. The assay quantified reduction of virus-induced cytopathic effect, positioning this benzamide as a significantly more potent chemotype for paramyxovirus inhibition than the broadly used comparator.
| Evidence Dimension | Inhibition of Newcastle disease virus (NDV)-induced cytopathic effect |
|---|---|
| Target Compound Data | 4- to 7-fold higher activity than Pemetrexed |
| Comparator Or Baseline | Pemetrexed (commercial antifolate/antiviral) |
| Quantified Difference | 4–7 fold increase in antiviral potency |
| Conditions | Avian paramyxovirus (NDV) cytopathic-effect reduction assay |
Why This Matters
For research groups screening paramyxovirus inhibitors, this compound provides a baseline potency advantage that cannot be matched by Pemetrexed-based controls, reducing the need for higher dosing or synthetic derivatization in early discovery.
- [1] Datascience.imtech.res.in. (2025). Compound entry: Inhibition of virus-induced cytopathic effect – 4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]benzamide. Molecular weight: 307.35 g/mol. (Quantitative antiviral comparison with Pemetrexed.) View Source
